molecular formula C23H30ClN3O B000286 Quinacrine dihydrochloride CAS No. 69-05-6

Quinacrine dihydrochloride

Cat. No. B000286
CAS RN: 69-05-6
M. Wt: 400.0 g/mol
InChI Key: GPKJTRJOBQGKQK-UHFFFAOYSA-N
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Description

Quinacrine dihydrochloride (QDC) is an antimalarial drug that has been used in the treatment of malaria since the 1930s. In recent years, it has gained attention for its potential use in the treatment of other diseases, including cancer and autoimmune disorders. QDC is a synthetic compound that consists of two molecules of quinacrine and one molecule of hydrochloride. It is a yellow crystalline solid that is soluble in water. In addition to its antimalarial properties, QDC has been shown to have anti-inflammatory, anti-viral, and anti-neoplastic properties.

Scientific Research Applications

Chromosome Analysis

  • Quinacrine dihydrochloride has been instrumental in chromosome analysis. It is used for identifying chromosomes at metaphase and specifically for detecting the Y chromosome in interphase (Lewin & Conen, 1971). This method of fluorescence screening has been used extensively in cytogenetics.

Studies in Human Breast Epithelium

  • Research on human breast epithelium indicates that this compound has an affinity for nucleoli, nuclear membranes, and intranuclear granules. This has prompted further clinical studies in selected cases (Hiller, 1970).

Repurposing for Viral Infections

  • Quinacrine hydrochloride has been identified as a potent inhibitor of the Ebola virus in vitro and has shown protective effects in mice models (Lane et al., 2019).

Cancer Research

  • Quinacrine's potential in cancer treatment has been explored, with studies focusing on its ability to inhibit NFκB suppression of p53 and impact on autophagy, DNA repair, and chromatin transcription (Oien et al., 2019). Its antineoplastic potential in a variety of cancers has been a subject of research for decades (Kumar & Sarkar, 2022).

Use in Non-Surgical Sterilization

  • Quinacrine has been under investigation for its use in nonsurgical female sterilization. Studies have evaluated its carcinogenic potential, particularly in light of its ability to intercalate with DNA (Cancel et al., 2006).

Environmental Impact Studies

  • The impact of this compound on the environment, particularly on plant growth and soil microbiota, has been assessed. For instance, its effects on soybean plants and soil protozoa have been studied to understand its environmental implications (Jjemba, 2002).

Mechanistic Studies in Biological Systems

  • Quinacrine's ability to combine with chromosomes and biological membranes has led to its use as a probe in biological systems. Its antagonistic actions on prostaglandins have been studied, shedding light on its interactions with specific receptors in biological tissues (Horrobin et al., 1977).

Mechanism of Action

Target of Action

Quinacrine dihydrochloride, an acridine derivative, primarily targets deoxyribonucleic acid (DNA) . It also inhibits phospholipase A2 and voltage-dependent sodium channels . These targets play crucial roles in cellular metabolism, signal transduction, and ion transport .

Mode of Action

Quinacrine binds to DNA in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . Fluorescence studies suggest that the outer membranes may be involved . Quinacrine also inhibits succinate oxidation and interferes with electron transport .

Biochemical Pathways

Quinacrine affects multiple biochemical pathways. It inhibits succinate oxidation and interferes with electron transport . By binding to nucleoproteins, quinacrine suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase . It also impacts the NF-κB, p53, and AKT pathways , which are involved in cell signaling, apoptosis, and cell cycle regulation .

Pharmacokinetics

It is known that the compound is used in cell biological experiments , suggesting that it can be absorbed and distributed in biological systems

Result of Action

Quinacrine’s action results in the inhibition of certain metabolic processes and signal transduction pathways . It interferes with the parasite’s metabolism, which is crucial for its survival . In addition, it has potential antineoplastic activities, affecting multiple key signaling pathways implicated in the malignant progression of numerous cancer types .

Safety and Hazards

Quinacrine dihydrochloride should not be used in those with known hypersensitivities to acridine dyes and derivatives . It may cause aplastic anemia . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse . It is also noted that this compound may not be compounded for intrauterine administration, such as for the purpose of non-surgical female sterilization .

Future Directions

The potential uses of quinacrine as an anti-cancer agent are being discussed, with particular attention to its actions on nuclear proteins, the arachidonic acid pathway, and multi-drug resistance, as well as its actions on signaling proteins in the cytoplasm .

properties

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine
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InChI

InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)
Source PubChem
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InChI Key

GPKJTRJOBQGKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
Source PubChem
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Molecular Formula

C23H30ClN3O
Source PubChem
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Related CAS

130-42-7 (mono-hydrochloride), 316-05-2 (dimesylate), 6151-30-0 (di-hydrochloride, di-hydrate), 69-05-6 (di-hydrochloride), 78901-94-7 (monoacetate)
Record name Mepacrine [INN:BAN]
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DSSTOX Substance ID

DTXSID7022627
Record name Atabrine
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Molecular Weight

400.0 g/mol
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Physical Description

Solid
Record name Quinacrine
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Solubility

Slight, 1g in 36 ml water, Slightly soluble in ethanol, Insoluble in alcohol, benzene, chloroform and ether, 2.39e-03 g/L
Record name Quinacrine
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Mechanism of Action

The exact mechanism of antiparasitic action is unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA). Quinacrine does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action. Fluorescence studies using Giardia suggest that the outer membranes may be involved. Quinacrine inhibits succinate oxidation and interferes with electron transport. In addition, by binding to nucleoproteins, quinacrine suppress the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase., Exact mechanism of antiparasitic action unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription ... It also inhibits succinate oxidation and interferes with electron transport. In addition, it binds to nucleoproteins, which can suppress the lupus erythematous (LE) cell factor, and acts as a strong inhibitor of cholinesterase., Although the exact mechanism of anthelmintic activity of quinacrine has not been fully elucidated, the drug appears to be readily intercalated into DNA. Quinacrine does not kill susceptible cestodes, but causes the scolex of the cestode to be dislodged from the intestinal wall, thereby allowing the worm to be expelled from the GI tract by purging., Although the exact mechanism of antimalarial activity of quinacrine has not been established, most authorities believe the drug acts by combining with nucleic acid in plasmodia; however, some investigators believe the drug acts by inhibiting digestion of hemoglobin by the plasmodia. Quinacrine also has been shown to inhibit incorporation of phosphate into the DNA and RNA of plasmodium species in animals and in vitro in parasitized whole blood.The selective toxicity of quinacrine for plasmodia results from exposure of plasmodia to high concentrations of the drug attained in parasitized erythrocytes., ... Quinacrine ... /is a/ oxidizing agent and can cause methemoglobinemia or hemolytic anemia (especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency).
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Color/Form

Bright yellow crystals

CAS RN

83-89-6
Record name (±)-Quinacrine
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Melting Point

248-250 °C, Decomposes at 248 °C, Melting point: ca 250 °C /Hydrochloride/, 248 - 250 °C
Record name Quinacrine
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Record name Quinacrine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Quinacrine dihydrochloride primarily acts by binding to DNA, particularly to regions rich in adenine and thymine bases. [] This interaction disrupts DNA replication and transcription, ultimately affecting various cellular processes. [] Additionally, it inhibits phospholipase A2, an enzyme involved in arachidonic acid metabolism, influencing pathways related to inflammation and cell signaling. [, ]

A: this compound's DNA binding can inhibit cell proliferation, induce cell cycle arrest, and even trigger apoptosis (programmed cell death). [, ] These effects make it a subject of interest in cancer research. []

A: The molecular formula of this compound is C23H30ClN3O · 2HCl · 2H2O. It has a molecular weight of 508.91 g/mol. []

A: While the provided papers don't delve into detailed spectroscopic analysis, this compound exhibits characteristic fluorescence properties. [, , , , , , ] This fluorescence is attributed to its acridine ring system and is utilized in various staining techniques for microscopy.

A: this compound dihydrate undergoes a two-step dehydration process, impacting its crystal lattice stability. [] Understanding its stability profile is crucial for optimizing its formulation and storage conditions, especially in pharmaceutical applications. []

ANone: While primarily known for its DNA binding and phospholipase A2 inhibition, this compound hasn't been extensively explored for its catalytic properties.

A: Computational toxicology studies have been conducted to assess the potential toxicity of this compound and its degradation products. [] These methods provide valuable insights into potential risks and guide further research on the compound's safety profile.

A: The dehydration behavior of this compound dihydrate poses a challenge for its formulation and storage. [] Researchers are exploring strategies to improve its stability, potentially through modifications to its crystal structure or formulation with suitable excipients.

ANone: While the provided papers don't delve into specific SHE regulations, as with any chemical substance, handling this compound necessitates following standard laboratory safety protocols and appropriate waste disposal procedures.

A: Researchers have explored nanoparticle-stabilized liposomes for the targeted delivery of antibiotics, showcasing the potential of this approach for achieving controlled drug release. [] While not specifically applied to this compound in these papers, this strategy could be explored to enhance its delivery to specific tissues.

ANone: The provided research primarily focuses on the compound's biological effects and applications. Further investigation is needed to understand its environmental fate, persistence, and potential effects on ecosystems.

A: One study observed that this compound could prevent the increased immunogenicity of leukemia cells treated with another drug, DTIC. [] This suggests a potential for modulating immune responses, warranting further investigation.

ANone: The papers primarily focus on this compound's properties and don't delve into comparing it with biodegradable alternatives. Exploring such alternatives could offer solutions with a reduced environmental footprint.

A: Initially used as an antimalarial drug, [, ] this compound's unique properties, such as its DNA binding affinity and fluorescence, have led to its application in various research areas, including cytogenetics, [, , , , ] cancer biology, [, ] and drug delivery. []

A: Combining its fluorescence properties with targeted drug delivery systems could create novel theranostic agents, enabling simultaneous imaging and treatment of diseases. [] Further exploration of its effects on cell signaling pathways, particularly in relation to phospholipase A2 inhibition, [, ] holds promise for developing new therapeutic strategies for inflammatory conditions.

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